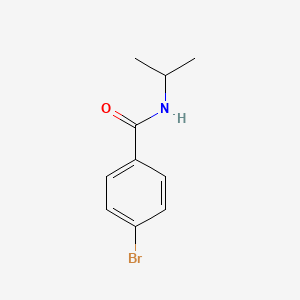

4-Bromo-N-isopropylbenzamide

Vue d'ensemble

Description

4-Bromo-N-isopropylbenzamide is a synthetic organic compound derived from benzamide. It has the molecular formula C10H12BrNO .

Molecular Structure Analysis

The molecular structure of 4-Bromo-N-isopropylbenzamide consists of a benzamide core with a bromine atom at the 4th position and an isopropyl group attached to the nitrogen atom . The exact mass of the molecule is 241.010223 Da .Physical And Chemical Properties Analysis

4-Bromo-N-isopropylbenzamide has a density of 1.4±0.1 g/cm3, a boiling point of 344.6±25.0 °C at 760 mmHg, and a flash point of 162.2±23.2 °C . It has a molar refractivity of 56.8±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 179.4±3.0 cm3 .Applications De Recherche Scientifique

Biodegradation Potential and Environmental Implications Research into the biodegradation of brominated compounds, such as 4-Bromo-N-isopropylbenzamide, has shown significant potential for microbial remediation in various environments. Studies on microorganisms enriched from marine and estuarine sediments have demonstrated the ability to debrominate and biodegrade brominated phenols and benzoic acids under different electron acceptor conditions, including iron-reducing, sulfidogenic, and methanogenic conditions. This suggests a promising avenue for the environmental management of brominated pollutants, potentially including compounds similar to 4-Bromo-N-isopropylbenzamide, through bioremediation strategies (Monserrate & Häggblom, 1997).

Chemical Synthesis and Characterization The synthesis and characterization of brominated compounds, closely related to 4-Bromo-N-isopropylbenzamide, have been extensively studied to understand their chemical properties and potential applications. For example, brominated BODIPY dyes have been explored for their excited triplet-, singlet-, and ground-state properties, including their ability to generate singlet oxygen, which is crucial for applications in photodynamic therapy (Zhang & Yang, 2013). Such studies provide foundational knowledge for the potential use of 4-Bromo-N-isopropylbenzamide in various chemical syntheses and its reactivity in different environmental and biological contexts.

Environmental Chemistry and Toxicology Understanding the environmental fate and toxicological impact of brominated compounds, including those structurally related to 4-Bromo-N-isopropylbenzamide, is crucial for assessing their ecological and human health risks. Research into the transformation and removal of brominated flame retardants from water has shown that these compounds can undergo various degradation processes, leading to the formation of less harmful or more easily manageable by-products. This research provides valuable insights into the potential environmental and health implications of 4-Bromo-N-isopropylbenzamide and similar compounds (Feng et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

4-bromo-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7(2)12-10(13)8-3-5-9(11)6-4-8/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXNCWKINUCUPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394746 | |

| Record name | 4-Bromo-N-isopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-N-isopropylbenzamide | |

CAS RN |

336182-29-7 | |

| Record name | 4-Bromo-N-isopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

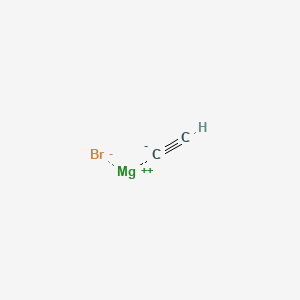

Synthesis routes and methods

Procedure details

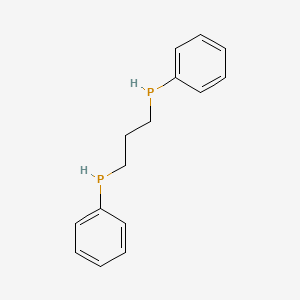

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1587130.png)